Desmethyl Bosentan
Overview
Description
Ro 47-8634 is a metabolite of bosentan, a dual endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension. Bosentan works by blocking the action of endothelin molecules, which would otherwise promote the narrowing of blood vessels and lead to high blood pressure .
Preparation Methods
Ro 47-8634 is synthesized through the demethylation of bosentan. The synthetic route involves the use of human liver microsomes to perform in vitro metabolism studies. The reaction conditions typically include the presence of cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4, which facilitate the demethylation process
Chemical Reactions Analysis
Ro 47-8634 undergoes several types of chemical reactions, including:
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This reaction involves the replacement of a functional group with another, often facilitated by specific reagents and catalysts.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes, specific inhibitors or inducers of these enzymes, and various solvents and buffers to maintain the appropriate pH and ionic strength . The major products formed from these reactions include hydroxylated and demethylated metabolites, such as Ro 64-1056 .
Scientific Research Applications
Ro 47-8634 has several scientific research applications, including:
Mechanism of Action
Ro 47-8634 exerts its effects by interacting with cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4. These enzymes facilitate the demethylation of bosentan, leading to the formation of Ro 47-8634. The compound then undergoes further metabolism to form other metabolites, such as Ro 64-1056 . The molecular targets and pathways involved in this process include the cytochrome P450 enzyme system and various transporters responsible for the hepatic disposition of the metabolites.
Comparison with Similar Compounds
Ro 47-8634 is similar to other metabolites of bosentan, such as Ro 48-5033 and Ro 64-1056. it is unique in its specific metabolic pathway and the enzymes involved in its formation. Compared to Ro 48-5033, which is formed through hydroxylation, Ro 47-8634 is formed through demethylation. This difference in metabolic pathways highlights the distinct roles of cytochrome P450 enzymes in drug metabolism.
Similar compounds include:
Ro 48-5033: Formed through hydroxylation of bosentan.
Ro 64-1056: Formed through both demethylation and hydroxylation of bosentan.
Properties
IUPAC Name |
4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O6S/c1-26(2,3)17-9-11-18(12-10-17)38(34,35)31-22-21(37-20-8-5-4-7-19(20)33)25(36-16-15-32)30-24(29-22)23-27-13-6-14-28-23/h4-14,32-33H,15-16H2,1-3H3,(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTLKJGYAWXIPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423786 | |
Record name | Desmethyl Bosentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253688-61-8 | |
Record name | Ro 47-8634 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253688618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethyl Bosentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEMETHOXYBOSENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N373R7N42R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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